molecular formula C8H17NO B3167033 butyl(methyl)[(oxiran-2-yl)methyl]amine CAS No. 91595-76-5

butyl(methyl)[(oxiran-2-yl)methyl]amine

Cat. No.: B3167033
CAS No.: 91595-76-5
M. Wt: 143.23 g/mol
InChI Key: CIMFTARELSOHAN-UHFFFAOYSA-N
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Description

Butyl(methyl)[(oxiran-2-yl)methyl]amine is a tertiary amine derivative featuring a butyl group, a methyl group, and an epoxide-containing (oxiran-2-yl)methyl substituent. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.22 g/mol. The compound combines the reactivity of an aliphatic amine with the strained epoxide ring, making it a versatile intermediate in organic synthesis. The epoxide group enables participation in ring-opening reactions, while the tertiary amine moiety can act as a nucleophile or catalyst in specific conditions. This compound is structurally distinct from protected amines (e.g., Boc derivatives) due to its unprotected nitrogen, which enhances reactivity but reduces stability during storage .

Properties

IUPAC Name

N-methyl-N-(oxiran-2-ylmethyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-4-5-9(2)6-8-7-10-8/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMFTARELSOHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl(methyl)[(oxiran-2-yl)methyl]amine typically involves the reaction of butylamine with an epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the less hindered carbon of the epoxide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Butyl(methyl)[(oxiran-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The amine group can participate in substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylamines.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated amines or other substituted derivatives.

Scientific Research Applications

Butyl(methyl)[(oxiran-2-yl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of butyl(methyl)[(oxiran-2-yl)methyl]amine involves the reactivity of its functional groups:

    Epoxide Ring: The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles.

    Amine Group: The basicity of the amine allows it to participate in acid-base reactions and form hydrogen bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares butyl(methyl)[(oxiran-2-yl)methyl]amine with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications/Reactivity Stability/Reactivity Notes
This compound C₈H₁₇NO 143.22 Tertiary amine, epoxide Intermediate for crosslinking, polymer synthesis, nucleophilic reactions Reactive due to unprotected amine; epoxide prone to ring-opening in acidic/basic conditions
BocN-MPO () Not explicitly provided* ~250–300 (estimated) Boc-protected amine, epoxide Comonomer for introducing protected amines in polymers Enhanced stability due to Boc protection
Methyl 4-(3-cyano-3-((isobutyl(phenyl)amino)methyl)oxiran-2-yl)benzoate (4f, ) C₂₃H₂₅N₃O₃ (inferred) ~391.47 Epoxide, cyano, aryl, ester Pharmaceutical intermediates; electronic modulation via cyano group Stabilized by aromatic and electron-withdrawing groups
Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate () C₁₀H₁₄O₃ 182.22 Epoxide, ester, cyclopentane Crosslinking agents, polymer precursors Moderate reactivity; ester group enhances solubility in polar solvents
Piperidine derivative () C₁₃H₂₈N₂ 212.38 Piperidine, aliphatic amine Potential pharmaceutical applications (e.g., alkaloid analogs) Steric hindrance from piperidine reduces nucleophilicity

*BocN-MPO’s exact formula is unspecified in evidence but inferred to include a Boc (tert-butoxycarbonyl) group.

Structural and Functional Differences

  • Amine Protection : Unlike BocN-MPO, this compound lacks protecting groups, making it more reactive but less stable under oxidative or acidic conditions .
  • Substituent Effects: The compound in incorporates a cyano group and aryl ring, which increase electron-withdrawing effects and steric bulk compared to the simpler aliphatic substituents in the target compound .
  • Epoxide Accessibility : The cyclopentane-based ester in positions the epoxide in a constrained environment, reducing ring-opening reactivity compared to the more accessible epoxide in this compound .

Biological Activity

Butyl(methyl)[(oxiran-2-yl)methyl]amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C8_{8}H15_{15}NO
Molecular Weight: 155.21 g/mol
CAS Number: [Not Provided]

The compound features an oxirane ring, which is known for its reactivity and potential interactions with biological macromolecules.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: It may inhibit specific enzymes, similar to other oxirane-containing compounds, potentially affecting metabolic pathways.
  • Cellular Interaction: The oxirane moiety can react with nucleophiles in biological systems, leading to modifications of proteins or nucleic acids.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, which could be attributed to the disruption of bacterial cell membranes or interference with metabolic functions.

Antimicrobial Activity

Research has indicated that compounds with similar structures often exhibit antimicrobial properties. For instance, a study on structurally related amines showed significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The mode of action typically involves disrupting cell membrane integrity, leading to cell lysis.

Antitumor Activity

Some derivatives of amines containing oxirane groups have shown promise in cancer therapy by inhibiting tumor growth through mechanisms such as:

  • DNA Synthesis Inhibition: Similar compounds have been reported to inhibit thymidylate synthetase, an enzyme critical for DNA synthesis, thereby exhibiting antitumor activity.
  • Apoptosis Induction: Certain oxirane derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AntitumorSignificant
Enzyme InhibitionPotentially High

Case Study: Antimicrobial Evaluation

In a recent study evaluating the antimicrobial efficacy of various oxirane derivatives, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that demonstrated its potential as a lead compound for further development in antimicrobial therapies.

Safety and Toxicology

Preliminary toxicological assessments are crucial for understanding the safety profile of this compound. Compounds with similar structures have been evaluated for acute toxicity, revealing:

  • Oral LD50: Greater than 2000 mg/kg (rat)
  • Dermal LD50: Greater than 2000 mg/kg (rat)

These findings suggest a relatively low acute toxicity; however, comprehensive toxicological studies are necessary to establish safety for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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